molecular formula C7H5F4NO2 B2773866 6-Amino-3-fluoro-2-(trifluoromethoxy)phenol CAS No. 1806335-72-7

6-Amino-3-fluoro-2-(trifluoromethoxy)phenol

Cat. No.: B2773866
CAS No.: 1806335-72-7
M. Wt: 211.116
InChI Key: UUEWPKKSDVSYMJ-UHFFFAOYSA-N
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Description

6-Amino-3-fluoro-2-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C₇H₅F₄NO₂ and a molecular weight of 211.12 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-fluoro-2-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-fluoro-2-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the phenol ring .

Scientific Research Applications

6-Amino-3-fluoro-2-(trifluoromethoxy)phenol is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-3-fluoro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino and fluoro groups can modulate its reactivity and stability . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-Amino-3-fluoro-2-(trifluoromethoxy)phenol is unique due to the specific combination of functional groups attached to the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various research applications .

Properties

IUPAC Name

6-amino-3-fluoro-2-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO2/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEWPKKSDVSYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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